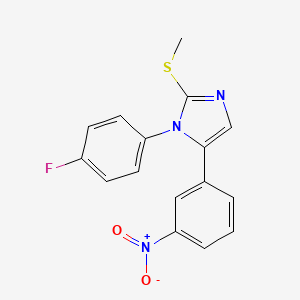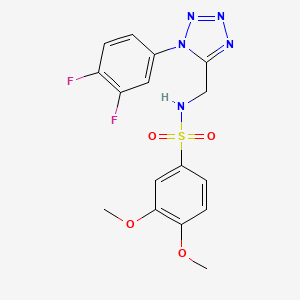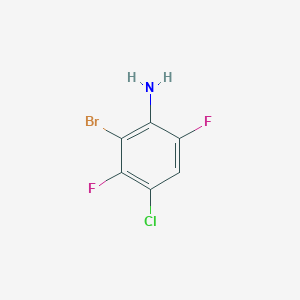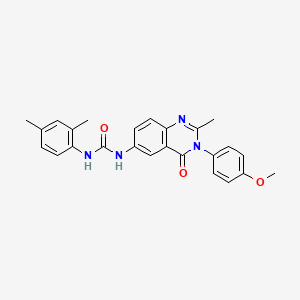![molecular formula C22H24N2O4S2 B2839013 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide CAS No. 1251609-22-9](/img/structure/B2839013.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide, also known as EMMS, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug development. EMMS has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Scientific Research Applications
Anticancer Research
Thiophene derivatives, including F3406-0178, have shown potential in anticancer research due to their ability to inhibit cancer cell proliferation. These compounds can interfere with various cellular processes, such as DNA replication and repair, leading to apoptosis (programmed cell death) in cancer cells . This makes them promising candidates for developing new anticancer therapies.
Anti-inflammatory Agents
F3406-0178 has been studied for its anti-inflammatory properties. Thiophene-based compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This application is particularly relevant for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens . This makes it a valuable candidate for developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Organic Semiconductors
Thiophene derivatives, including F3406-0178, are used in the development of organic semiconductors . These materials are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for flexible and wearable electronic devices.
Corrosion Inhibitors
F3406-0178 can be utilized as a corrosion inhibitor in industrial applications . Thiophene-based compounds form a protective layer on metal surfaces, preventing oxidation and corrosion. This application is crucial for extending the lifespan of metal structures and machinery in harsh environments.
Pharmacological Studies
The compound is also valuable in pharmacological studies for its potential as a lead compound in drug discovery . Researchers can modify its structure to enhance its efficacy and reduce side effects, paving the way for new therapeutic agents for various diseases.
properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-28-19-11-9-18(10-12-19)24(3)30(26,27)20-13-14-29-21(20)22(25)23-15-17-7-5-16(2)6-8-17/h5-14H,4,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMHGTDVWWSWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)
![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)


![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)


![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)



![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)